
Iridium--zirconium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iridium–zirconium (1/1) is a compound formed by the combination of iridium and zirconium in a 1:1 ratio. Iridium is a transition metal known for its high density, corrosion resistance, and high melting point. Zirconium, also a transition metal, is recognized for its strong resistance to corrosion and its use in nuclear reactors due to its low neutron-capture cross-section . The combination of these two metals results in a compound with unique properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of iridium–zirconium (1/1) typically involves the reduction of iridium and zirconium salts. One common method is the co-reduction of iridium(III) chloride and zirconium(IV) chloride using a reducing agent such as hydrogen gas at elevated temperatures. The reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of iridium–zirconium (1/1) often involves high-temperature reduction processes. The metals are first converted to their respective chlorides, which are then reduced using hydrogen gas in a high-temperature furnace. The resulting alloy is then purified through various methods such as electrochemical dissolution and solvent extraction to achieve the desired purity .
化学反応の分析
Types of Reactions
Iridium–zirconium (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of iridium and zirconium.
Reduction: It can be reduced back to its metallic form using strong reducing agents.
Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various metal salts for substitution reactions. The reactions are typically carried out at high temperatures to facilitate the reaction kinetics .
Major Products
The major products formed from these reactions include iridium oxide, zirconium oxide, and various substituted metal alloys depending on the specific reaction conditions .
科学的研究の応用
Iridium–zirconium (1/1) has a wide range of scientific research applications:
作用機序
The mechanism by which iridium–zirconium (1/1) exerts its effects is primarily through its catalytic properties. The compound provides active sites for various chemical reactions, facilitating the conversion of reactants to products. The molecular targets and pathways involved depend on the specific application, but generally involve the activation of reactants on the surface of the compound, leading to the formation of intermediate species and ultimately the desired products .
類似化合物との比較
Similar Compounds
Iridium–platinum (1/1): Similar in its catalytic properties but more expensive due to the high cost of platinum.
Zirconium–titanium (1/1): Used in similar high-temperature applications but lacks the catalytic properties of iridium–zirconium (1/1).
Uniqueness
Iridium–zirconium (1/1) is unique in its combination of high thermal stability, corrosion resistance, and catalytic properties. This makes it particularly valuable in applications where both high temperature and catalytic activity are required .
特性
CAS番号 |
37381-97-8 |
|---|---|
分子式 |
IrZr |
分子量 |
283.44 g/mol |
IUPAC名 |
iridium;zirconium |
InChI |
InChI=1S/Ir.Zr |
InChIキー |
JTFPABDTDIMJJU-UHFFFAOYSA-N |
正規SMILES |
[Zr].[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




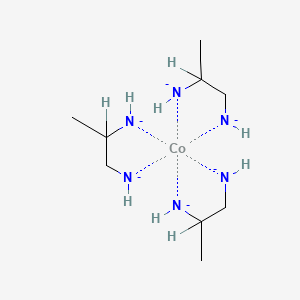
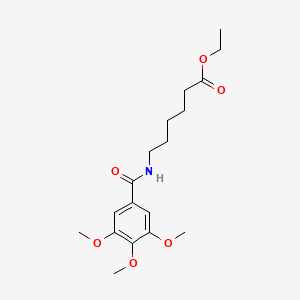
![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)
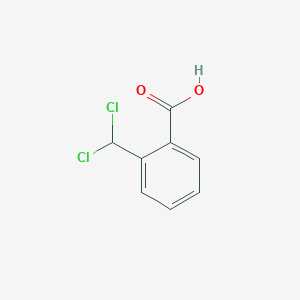
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)

![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)
![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)
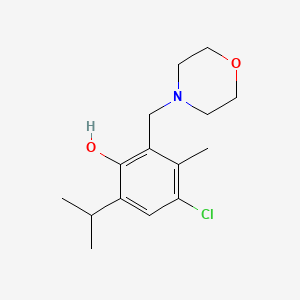
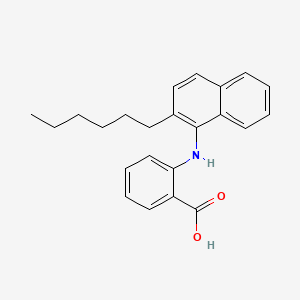

![Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B14667930.png)
